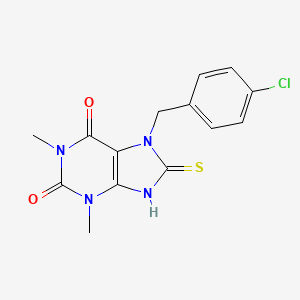

7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: is a synthetic organic compound belonging to the purine family. This compound is characterized by the presence of a 4-chloro-benzyl group, a mercapto group, and two methyl groups attached to a purine ring. The purine ring system is a fundamental structure in many biologically active molecules, including nucleotides and various pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available purine derivatives.

Step 1: Introduction of the 4-chloro-benzyl group can be achieved through a nucleophilic substitution reaction. This involves reacting a purine derivative with 4-chloro-benzyl chloride in the presence of a base such as potassium carbonate.

Step 2: The mercapto group is introduced via a thiolation reaction. This can be done by reacting the intermediate with a thiolating agent like thiourea or hydrogen sulfide under basic conditions.

Step 3: Methylation of the purine ring is typically carried out using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The 4-chloro-benzyl group can undergo reductive dechlorination using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the 4-chloro-benzyl group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Dechlorinated benzyl derivatives.

Substitution: Substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.

Material Science: It is used in the synthesis of novel materials with specific electronic properties due to its unique structural features.

Biology and Medicine:

Antiviral Agents: Derivatives of this compound have shown potential as antiviral agents, particularly against RNA viruses.

Enzyme Inhibitors: It can inhibit certain enzymes by binding to their active sites, making it a valuable tool in biochemical research.

Industry:

Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

Agriculture: Potential use in the development of agrochemicals due to its bioactive properties.

Wirkmechanismus

The compound exerts its effects primarily through interactions with biological macromolecules. The 4-chloro-benzyl group enhances its lipophilicity, facilitating membrane penetration. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The purine ring can mimic natural nucleotides, interfering with nucleic acid metabolism.

Molecular Targets and Pathways:

Enzymes: Inhibition of enzymes like kinases and proteases.

Receptors: Binding to purinergic receptors, modulating cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

- 7-Benzyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

- 7-(4-Methyl-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Uniqueness:

The presence of the 4-chloro-benzyl group distinguishes it from other similar compounds, providing unique chemical reactivity and biological activity. This substitution enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Biologische Aktivität

7-(4-Chloro-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure featuring a chloro-benzyl group and a mercapto moiety, which may contribute to its pharmacological properties. Research into its biological activity includes investigations into its anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN5OS. Its structural features include:

- Purine core : The compound's backbone is derived from purine.

- Chloro-benzyl group : This substituent may enhance lipophilicity and biological activity.

- Mercapto group : Known for its ability to form disulfide bonds and interact with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study :

A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In animal models of inflammation, it has been shown to reduce edema and inflammatory markers.

Research Findings :

A study using carrageenan-induced paw edema in rats demonstrated that administration of the compound significantly reduced paw swelling compared to control groups. The reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 was noted.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound exhibits antimicrobial activity against various pathogens.

Table of Antimicrobial Efficacy :

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.

- Signal Transduction Modulation : The compound could modulate signaling pathways related to inflammation and immune response.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Eigenschaften

IUPAC Name |

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2S/c1-17-11-10(12(20)18(2)14(17)21)19(13(22)16-11)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULUDSQAMYAPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49645039 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.